

HPLC determination benproperine phosphate tablets

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Compound Focus: Benproperine Phosphate

CAS No.: 19428-14-9

Cat. No.: S1526080

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Proposed HPLC Method for Benproperine Phosphate

The following section outlines a reversed-phase HPLC method developed for the assay of **benproperine phosphate** in tablet dosage forms.

Chromatographic Conditions

The table below summarizes the proposed chromatographic conditions:

Parameter	Specification
HPLC System	Shimadzu or equivalent with PDA or UV-Vis detector
Column	C18 (e.g., Phenomenex Luna, 250 mm × 4.6 mm, 5 μm) [1]
Mobile Phase	Methanol : Buffer (e.g., Phosphate or Acetate, 10-50 mM, pH ~4.5) (e.g., 75 : 25, v/v) [2]
Flow Rate	1.0 mL/min [3]

Parameter	Specification
Column Temperature	25-40°C (e.g., 30°C) [1]
Detection Wavelength	To be determined by PDA scan (e.g., 262 nm for reference) [1]
Injection Volume	20 µL [1] [3]
Run Time	~10-15 minutes

Sample & Standard Preparation

- **Standard Stock Solution:** Accurately weigh about 25 mg of **benproperine phosphate** reference standard (purity ≥99.8%) into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL [1].
- **Working Standard Solutions:** Dilute the stock solution quantitatively with the mobile phase or a methanol-water mixture to create a series of concentrations for calibration (e.g., 5-100 µg/mL) [1].
- **Tablet Sample Solution:** Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of **benproperine phosphate** into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution and extraction. Cool to room temperature, dilute to volume with methanol, and mix well. Filter a portion of this solution through a 0.45 µm membrane filter before injection. Further dilute with mobile phase if necessary to fall within the calibration range [1] [3].

Method Validation Protocol

The following validation parameters should be assessed as per ICH guidelines [4] [3].

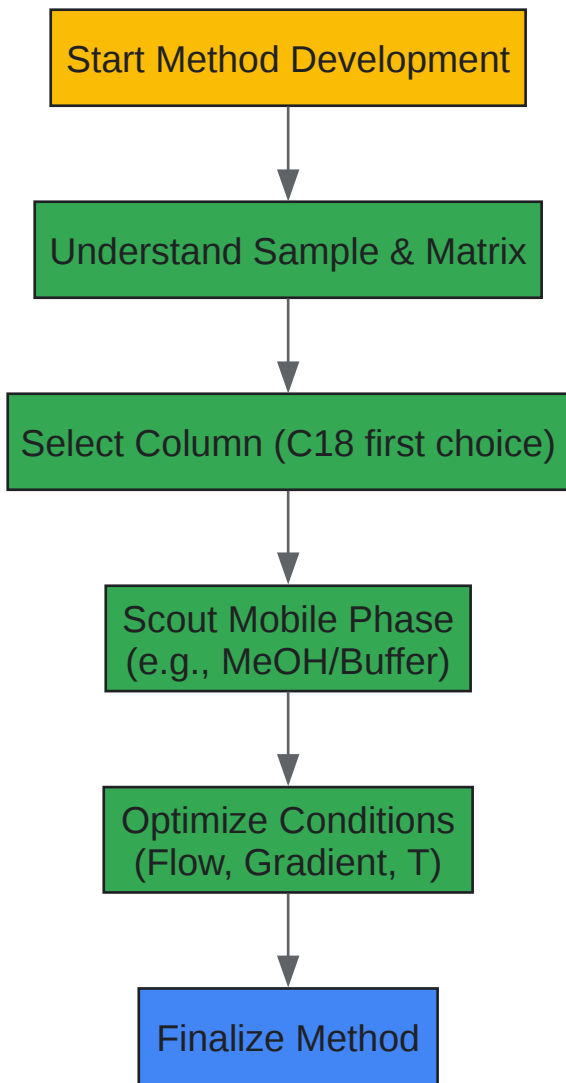
Validation Parameters & Specifications

The table below outlines the key validation characteristics and their target acceptance criteria.

Parameter	Protocol Description	Target Acceptance Criteria
Specificity	Inject blank (excipients), standard, and sample. No interference at analyte retention time [3].	Resolution >1.5 between benproperine and any close-eluting peak [4].
Linearity	Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration). Plot peak area vs. concentration [3].	Correlation coefficient (r) > 0.999 [1].
Accuracy (Recovery)	Spike placebo with known amounts of API at 80%, 100%, 120% levels. Analyze in triplicate [3].	Mean recovery 98-102%; RSD < 2.0% [4].
Precision	Repeatability: 6 injections of 100% standard. Intermediate Precision: Repeat on different day/different analyst [4].	RSD of peak area \leq 1.0% for repeatability; RSD \leq 2.0% for intermediate precision [1].
LOD & LOQ	Determine based on signal-to-noise ratio [3].	LOD: S/N \approx 3:1. LOQ: S/N \approx 10:1 with RSD < 10% [3].
Robustness	Deliberate variations in flow rate (\pm 0.1 mL/min), mobile phase composition (\pm 2%), column temperature (\pm 2°C), wavelength (\pm 2 nm) [3].	System suitability criteria met in all variations; RSD of retention time and area < 2%.

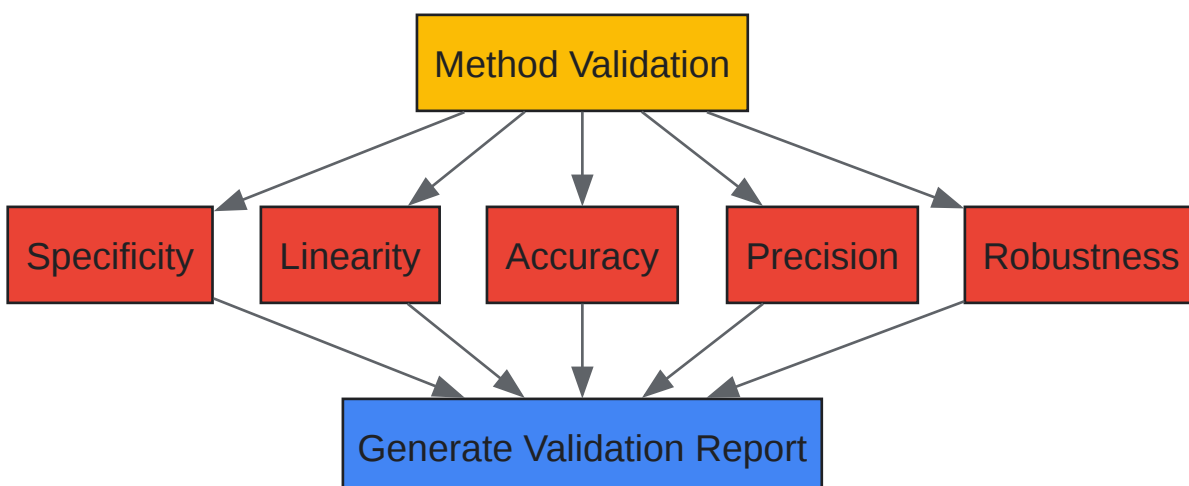
Experimental Workflow and Validation

The following diagrams illustrate the logical flow of the method development and validation processes.



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HPLC Method Development Workflow



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HPLC Method Validation Process

Critical Considerations for Practice

- **Sample Preparation is Key:** Consistent and precise sample preparation is central to success. This includes accurate weighing, thorough extraction (sonication time is critical), and filtration to protect the column [5].
- **Mobile Phase Preparation:** Slight variations in pH and buffer concentration can dramatically affect chromatography. Always adjust the pH of the aqueous buffer *before* adding the organic solvent (methanol), and ensure thorough blending, degassing, and filtering prior to use [2].
- **System Suitability Testing:** Before starting validation or analysis, perform system suitability tests. This typically involves multiple injections of a standard solution to verify that parameters like retention time, theoretical plates, tailing factor, and %RSD of peak area are within predefined limits, ensuring the system is performing adequately.

Conclusion

This document provides a foundational protocol for the determination of **benproperine phosphate** in tablets using RP-HPLC. The proposed method uses a C18 column with a methanolic mobile phase and UV detection. The accompanying validation protocol, designed in accordance with ICH guidelines, provides a clear roadmap to establish that the method is specific, linear, accurate, precise, and robust for its intended use. Final parameters, especially detection wavelength and mobile phase composition, must be optimized and established during the laboratory development phase.

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